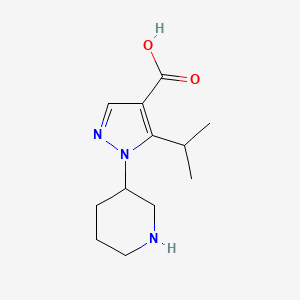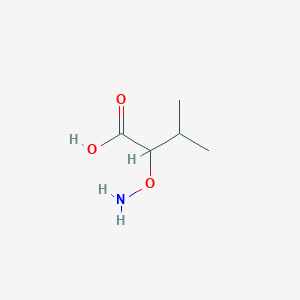
2-(Aminooxy)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-3-methylbutanoic acid is an organic compound that features both an aminooxy group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-methylbutanoic acid typically involves the reaction of aminooxy compounds with appropriate carboxylic acid derivatives. One common method is the oxime ligation, which involves the reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group (e.g., aldehyde or ketone) in aqueous media, often catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminooxy group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield oxime derivatives, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
2-(Aminooxy)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in bioorthogonal chemistry.
Biology: The compound is used to study enzyme inhibition and metabolic pathways, particularly those involving aminooxy compounds.
Medicine: Research into its potential therapeutic applications includes its use as an inhibitor of specific enzymes and its role in modulating biochemical pathways.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-3-methylbutanoic acid involves its ability to inhibit pyridoxal phosphate (PLP)-dependent enzymes. It functions by attacking the Schiff base linkage between PLP and the enzyme, forming oxime-type complexes. This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and glycolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Similar in structure but with different functional groups and applications.
2-(Aminooxy)ethanamine: Another aminooxy compound with distinct chemical properties and uses.
1,2,4-Oxadiazines: Compounds with similar reactivity but different structural frameworks.
Uniqueness
2-(Aminooxy)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
28120-16-3 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-aminooxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2)4(9-6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) |
Clé InChI |
YOZLTTADSLAKPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)
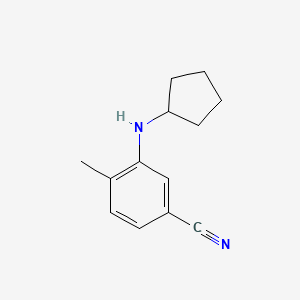
amine](/img/structure/B13242106.png)
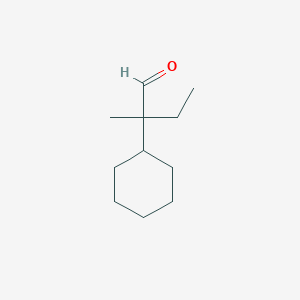
![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
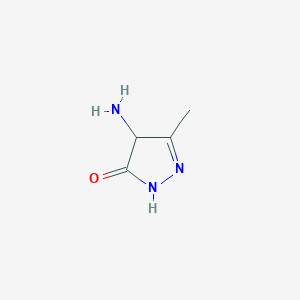
![2-[(Heptan-2-yl)amino]propan-1-ol](/img/structure/B13242143.png)

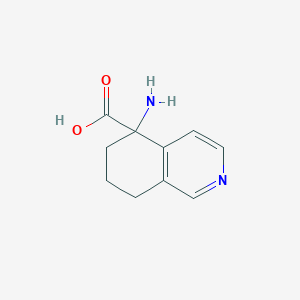
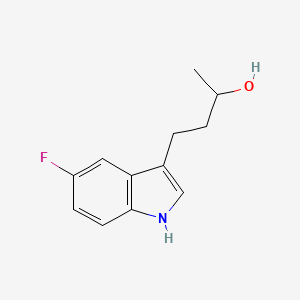
![N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)
